molecular formula C16H16N2O7 B2855647 1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene CAS No. 54533-65-2

1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene

Cat. No.: B2855647
CAS No.: 54533-65-2
M. Wt: 348.311
InChI Key: LXYSDLCOBFQJMX-UHFFFAOYSA-N
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Description

1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene is a complex organic compound characterized by its nitro groups and ether linkages. This compound is known for its unique chemical structure, which includes multiple nitro groups attached to a benzene ring through ether linkages. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

The synthesis of 1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene typically involves multi-step organic reactions. One common method includes the nitration of 2-nitrophenol followed by etherification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale nitration and etherification processes, utilizing advanced equipment to maintain reaction conditions and ensure safety.

Chemical Reactions Analysis

1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The nitro groups and ether linkages can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene is utilized in various fields of scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene involves its interaction with molecular targets through its nitro groups and ether linkages. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

1-Nitro-2-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene can be compared with other similar compounds such as:

    1,2-Bis(2-nitrophenoxy)ethane: Similar in structure but with different ether linkages.

    1,2-Bis(4-nitrophenoxy)ethane: Differing in the position of the nitro groups on the benzene ring.

The uniqueness of this compound lies in its specific arrangement of nitro groups and ether linkages, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-nitro-2-[2-[2-(2-nitrophenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O7/c19-17(20)13-5-1-3-7-15(13)24-11-9-23-10-12-25-16-8-4-2-6-14(16)18(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYSDLCOBFQJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54533-65-2
Record name DIETHYLENE GLYCOL BIS(2-NITROPHENYL) ETHER
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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